(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol
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Overview
Description
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Diazepane Moiety: This step often involves the reaction of the tetrahydrofuran intermediate with a diazepane derivative under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the diazepane moiety.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in halogenated derivatives.
Scientific Research Applications
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety may interact with binding sites on proteins, while the tetrahydrofuran ring can influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-methyl ether: Features a methyl ether group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H20N2O2/c1-11-3-2-4-12(6-5-11)9-7-14-8-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
XUZYZMNJPUDSIG-NXEZZACHSA-N |
Isomeric SMILES |
CN1CCCN(CC1)[C@@H]2COC[C@H]2O |
Canonical SMILES |
CN1CCCN(CC1)C2COCC2O |
Origin of Product |
United States |
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